3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzofuran ring fused with a pyridine moiety, connected via a propanamide linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution or coupling reactions.
Linking the Two Rings: The benzofuran and pyridine rings are connected via a propanamide linker, often through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzofuran and pyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide would depend on its specific biological target. Generally, compounds with benzofuran and pyridine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The propanamide linker may facilitate binding to specific molecular targets, influencing pathways related to inflammation, cancer, or neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-yl)propanamide: Lacks the methoxy group on the pyridine ring.
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-chloropyridin-3-yl)propanamide: Contains a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the pyridine ring in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide may enhance its biological activity or alter its pharmacokinetic properties, making it a unique candidate for further research and development.
Eigenschaften
Molekularformel |
C17H18N2O3 |
---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C17H18N2O3/c1-21-17-7-4-14(11-18-17)19-16(20)6-3-12-2-5-15-13(10-12)8-9-22-15/h2,4-5,7,10-11H,3,6,8-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
SVDZLPIAYYULBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.